

# Application Notes: AF 594 NHS Ester in Super-Resolution Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

[Get Quote](#)

## Introduction

Alexa Fluor 594 (AF 594) NHS ester is a bright, photostable, red-fluorescent dye widely used in various fluorescence microscopy applications, including super-resolution microscopy (SRM).<sup>[1][2][3]</sup> Its succinimidyl ester (NHS ester) functional group allows for covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.<sup>[4][5][6]</sup> AF 594 exhibits high fluorescence quantum yield, pH insensitivity between pH 4 and 10, and excellent photostability, making it a robust choice for advanced imaging techniques that demand high performance from fluorescent probes.<sup>[1][3][7][8]</sup> These properties make it particularly well-suited for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and diffraction-unlimited techniques like STED (Stimulated Emission Depletion) microscopy.<sup>[2][9][10]</sup>

## Applications in Super-Resolution Microscopy

AF 594 is a versatile fluorophore compatible with multiple super-resolution modalities:

- dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, single fluorophores are photoswitched between a fluorescent "on" state and a long-lived "dark" state.<sup>[11]</sup> AF 594 can be induced to photoswitch in the presence of specific imaging buffers containing a reducing agent, enabling the temporal separation of single-molecule emissions.<sup>[12][13]</sup> This allows for the precise localization of individual molecules and the reconstruction of an image with a resolution far beyond the diffraction limit of light.<sup>[11]</sup>

- STED (Stimulated Emission Depletion) Microscopy: STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.[9][10] The high photostability of AF 594 makes it a suitable dye for STED imaging, as it can withstand the high laser intensities required for efficient stimulated emission depletion.[9][14]
- SIM (Structured Illumination Microscopy): SIM is another super-resolution technique that can benefit from the brightness and photostability of AF 594.[10][15] While not a single-molecule technique, SIM requires bright and photostable dyes to achieve the high signal-to-noise ratio necessary for image reconstruction.[16]

## Quantitative Data

The photophysical properties and performance characteristics of AF 594 are summarized in the tables below.

Table 1: Photophysical Properties of AF 594

Property	Value	Reference
Excitation Maximum (Abs)	~590 nm	[1][17]
Emission Maximum (Em)	~617 nm	[1][17]
Molar Extinction Coefficient	~73,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield	~0.66	[1][18][19]
Fluorescence Lifetime	~3.9 ns	[19]
Molecular Weight	~820 g/mol	[20]

Table 2: Correction Factors for Protein Conjugates

Wavelength	Correction Factor (CF)	Reference
260 nm	0.28	[6]
280 nm	0.51	[6]

## Experimental Protocols

Here are detailed protocols for labeling antibodies with **AF 594 NHS ester** and preparing samples for super-resolution microscopy.

### Protocol 1: Antibody Labeling with AF 594 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The ratios can be scaled for different amounts.

Materials:

- 1 mg of IgG antibody in an amine-free buffer (e.g., PBS).
- **AF 594 NHS ester.**
- Anhydrous dimethylsulfoxide (DMSO).
- 1 M Sodium bicarbonate buffer (pH 8.3-8.5).[4]
- Purification column (e.g., Sephadex G-25) equilibrated with PBS.[21]
- PBS (phosphate-buffered saline), pH 7.2-7.4.

Procedure:

- Prepare the Antibody Solution:
  - Dissolve or dilute the antibody in 0.5 mL of PBS to a final concentration of 2 mg/mL.[20]
  - Add 50 µL of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[20]  
Mix gently.
- Prepare the Dye Solution:
  - Warm a vial of **AF 594 NHS ester** to room temperature.
  - Immediately before use, dissolve the **AF 594 NHS ester** in DMSO to a concentration of 10 mg/mL.[5]

- Conjugation Reaction:
  - Slowly add an appropriate amount of the dissolved **AF 594 NHS ester** to the antibody solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
  - Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[5][20][21]
- Purification of the Labeled Antibody:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[21]
  - Load the reaction mixture onto the pre-equilibrated column.
  - Elute with PBS. The first colored fraction to elute will be the labeled antibody. The second, slower-moving colored band is the unconjugated dye.
  - Collect the antibody-containing fractions.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and ~590 nm.
  - For IgGs, a DOL of 2-6 is often optimal.[20]
  - Store the labeled antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[20] Protect from light.

## Protocol 2: Immunofluorescence Staining for Super-Resolution Microscopy

### Materials:

- Cells cultured on high-precision glass coverslips (#1.5 thickness).[22]

- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibody (unlabeled).
- AF 594-labeled secondary antibody (from Protocol 1).
- Washing buffer (PBS).
- Mounting medium suitable for super-resolution (e.g., a dSTORM imaging buffer or a high-refractive index mounting medium for STED/SIM).[14][22]

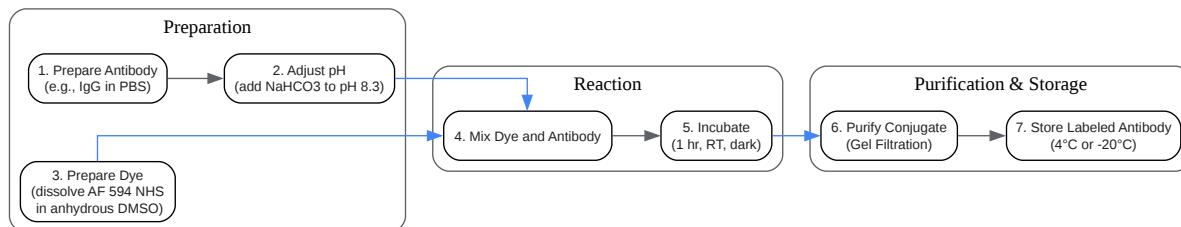
**Procedure:**

- Cell Fixation:
  - Wash cells briefly with warm PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Incubate cells with permeabilization buffer for 10 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Blocking:
  - Incubate cells with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody in blocking buffer to its optimal concentration.

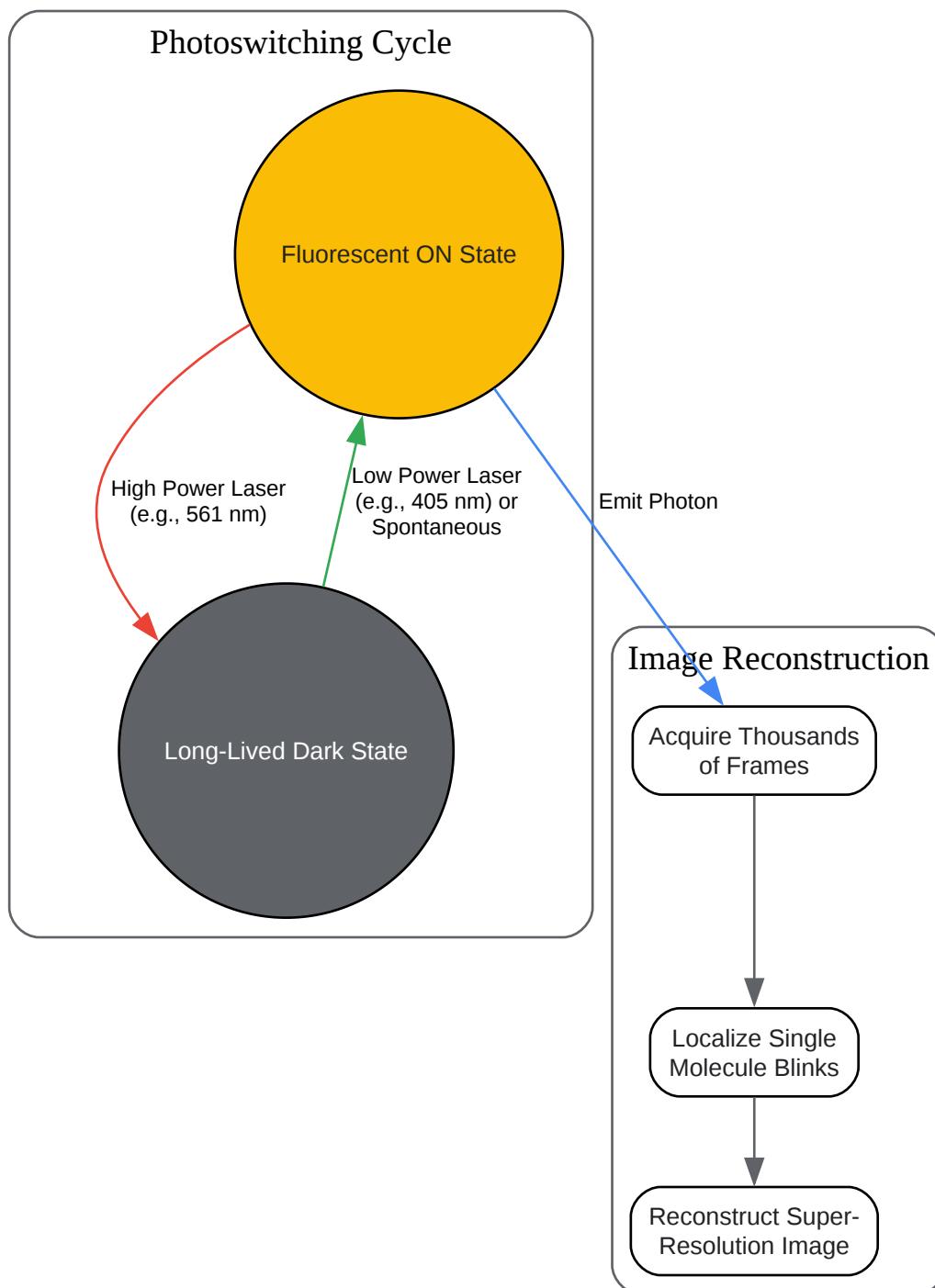
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the AF 594-labeled secondary antibody in blocking buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
  - Wash three times with PBS for 5 minutes each.
- Mounting:
  - For dSTORM, mount the coverslip on a slide with a freshly prepared imaging buffer (typically containing an oxygen scavenger system and a thiol).
  - For STED or SIM, use a mounting medium with a high refractive index and antifade reagents.[14][22]
  - Seal the coverslip with nail polish or a sealant to prevent evaporation.
- Imaging:
  - Proceed with imaging on the respective super-resolution microscope.

## Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of **AF 594 NHS ester** in super-resolution microscopy.

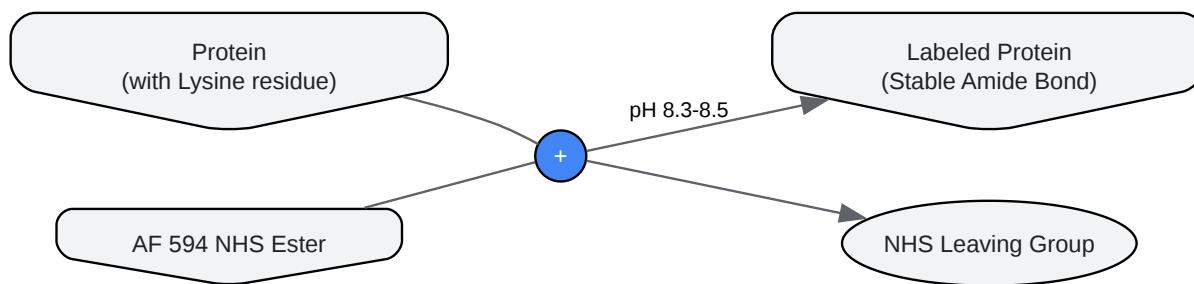
[Click to download full resolution via product page](#)

Caption: Workflow for labeling antibodies with **AF 594 NHS ester**.



[Click to download full resolution via product page](#)

Caption: The principle of dSTORM using AF 594 photoswitching.



[Click to download full resolution via product page](#)

Caption: Covalent labeling of proteins via NHS ester chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [app.fluorofinder.com](http://app.fluorofinder.com) [app.fluorofinder.com]
- 2. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [[thermofisher.com](http://thermofisher.com)]
- 3. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [fluidic.com](http://fluidic.com) [fluidic.com]
- 5. NHS ester protocol for labeling proteins [[abberior.rocks](http://abberior.rocks)]
- 6. [lumiprobe.com](http://lumiprobe.com) [lumiprobe.com]
- 7. [vectorlabs.com](http://vectorlabs.com) [vectorlabs.com]
- 8. [lumiprobe.com](http://lumiprobe.com) [lumiprobe.com]
- 9. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [[thermofisher.com](http://thermofisher.com)]
- 10. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [[thermofisher.com](http://thermofisher.com)]
- 11. Super-Resolution Imaging - Chair of Biotechnology [[biozentrum.uni-wuerzburg.de](http://biozentrum.uni-wuerzburg.de)]

- 12. Buy Alexa Fluor 594 meta-isomer | 295348-87-7 [smolecule.com]
- 13. Evaluation of Slowfade Diamond as a buffer for STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superresolution | Integrated Light Microscopy Core [voices.uchicago.edu]
- 15. A guide to super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 18. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Fluorescence quantum yields (QY) and lifetimes ( $\tau$ ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. genecopoeia.com [genecopoeia.com]
- 22. research.pasteur.fr [research.pasteur.fr]
- To cite this document: BenchChem. [Application Notes: AF 594 NHS Ester in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364994#af-594-nhs-ester-in-super-resolution-microscopy]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)